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molecular formula C5H5F3N2O B047012 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 122431-37-2

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No. B047012
M. Wt: 166.1 g/mol
InChI Key: WQRHIGNAKDJJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994094B2

Procedure details

5.25 g of 1-methyl-3-(trifluoromethyl)pyrazol-5-one (8-4) and 10.23 g of Lawesson's reagent were suspended in 300 ml of anhydrous toluene. The suspension was heated under reflux for 6 hours. The reaction solution was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1) to produce 4.87 g of 1-methyl-3-(trifluoromethyl)pyrazol-5-thione (8-5).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
10.23 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=O)[CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[NH:3]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:21])=CC=1>C1(C)C=CC=CC=1>[CH3:1][N:2]1[C:6](=[S:21])[CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[NH:3]1

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
CN1NC(=CC1=O)C(F)(F)F
Step Two
Name
Quantity
10.23 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
CN1NC(=CC1=S)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: CALCULATEDPERCENTYIELD 105.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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